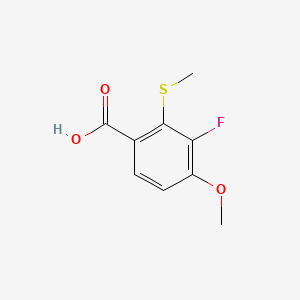

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Beschreibung

BenchChem offers high-quality 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H9FO3S |

|---|---|

Molekulargewicht |

216.23 g/mol |

IUPAC-Name |

3-fluoro-4-methoxy-2-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) |

InChI-Schlüssel |

HMHFVMFUWBNZBW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C(=O)O)SC)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Safety and Toxicological Profile of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for safety protocols. All laboratory work should be conducted by trained personnel in accordance with institutional and regulatory guidelines.

Introduction

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structure, which incorporates a fluorinated benzoic acid backbone, a methoxy group, and a methylthio moiety, presents a unique combination of functionalities. These features make it an attractive building block for synthesizing novel therapeutic agents, potentially for conditions like Alzheimer's disease or for developing antimicrobial agents.[1] However, the same structural alerts that confer its synthetic utility also necessitate a thorough and cautious evaluation of its safety and toxicological profile. This guide provides a comprehensive overview of the known and predicted safety data for this compound and its structural analogs, outlines a framework for its toxicological assessment, and details best practices for its handling and use in a research setting.

Physicochemical Information and Predicted Hazard Profile

While a comprehensive, experimentally-derived dataset for 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is not publicly available, its physicochemical properties and potential hazards can be inferred from its constituent functional groups and data on structurally related molecules.

Table 1: Physicochemical and Hazard Data for 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid and Related Compounds

| Property | 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (Predicted) | 2-Fluorobenzoic acid | 3-Fluorobenzoic acid | 4-Fluoro-3-methoxybenzoic acid | 3-(Methylthio)-5-(trifluoromethyl)benzoic acid |

| CAS Number | 1314337-77-7 | 445-29-4 | 455-38-9 | 82846-18-2 | 53985-40-3 |

| Molecular Formula | C9H9FO3S | C7H5FO2 | C7H5FO2 | C8H7FO3 | C9H7F3O2S |

| Molecular Weight | 216.23 g/mol | 140.11 g/mol [2] | 140.11 g/mol [3] | 170.14 g/mol [4] | 236.21 g/mol [5] |

| Appearance | Likely a solid | Off-white crystalline powder[2] | White to light yellow powder[3] | Solid | Solid[5] |

| GHS Hazard Statements | Data not available | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[2] | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[3][6] | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[4] | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[5] |

Structural Alerts and Potential Toxicological Endpoints

-

Fluorinated Benzoic Acid Core: Fluorinated aromatic compounds can exhibit increased metabolic stability and bioavailability.[7] However, the position of the fluorine atom can influence toxicity.[7][8] Like other fluorobenzoic acids, this compound is predicted to be an irritant to the skin, eyes, and respiratory system.[2][3][4][6]

-

Methylthio Group: The methylthio moiety is a "structural alert" as it can be metabolized, often via cytochrome P450 enzymes, to reactive intermediates like thiophene S-oxides.[9] While this bioactivation can be a source of toxicity, it doesn't universally lead to adverse effects.[9] The overall metabolic profile of the molecule dictates the toxic potential of this group.[10][11] Studies on other methylthio-containing compounds have shown a range of toxicities, with some metabolites being more neurotoxic than the parent compound.[12]

-

Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and may undergo metabolism itself.[13]

Framework for Toxicological Evaluation

A systematic, tiered approach is essential for characterizing the toxicological profile of a novel compound like 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid.

In Silico and In Vitro Assessment

The initial phase of toxicological testing should focus on computational (in silico) modeling and cell-based (in vitro) assays to predict and assess potential liabilities before any in vivo studies are considered.

Diagram 1: In Vitro Toxicity Assessment Workflow

Sources

- 1. ossila.com [ossila.com]

- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Buy 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid | 1341974-27-3 [smolecule.com]

- 8. vliz.be [vliz.be]

- 9. pubs.acs.org [pubs.acs.org]

- 10. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Role of 3-Fluoro-4-methoxy-2-(methylthio)benzoic Acid in Agrochemical Discovery

Executive Summary

In the high-stakes arena of herbicide discovery, 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid represents a sophisticated "pro-herbicide" scaffold. It is not merely a building block; it is a functional probe used to engineer 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors with enhanced phloem mobility and selectivity.

This guide analyzes the molecule’s role as a precursor for next-generation triketone and isoxazole herbicides. We explore the structural rationale behind its fluorination and thio-substitution, provide a validated synthetic protocol, and detail the bioactivation mechanism that distinguishes it from first-generation chemistries.

Structural Rationale: The "Pro-Herbicide" Architecture

The efficacy of this scaffold relies on a specific interplay between metabolic stability and metabolic activation. Unlike direct-acting herbicides, this molecule is designed to undergo in planta transformation.

The C2-Methylthio Trigger (The "Timer")

The 2-(methylthio) group is the defining feature of this scaffold.

-

Problem: Strong electron-withdrawing groups (EWGs) like sulfones (-SO₂Me) or nitro (-NO₂) at the ortho position are required for high potency HPPD inhibition. However, these groups often increase acidity and limit phloem mobility, preventing the herbicide from reaching the meristem.

-

Solution: The -SMe group is less electron-withdrawing. It allows the molecule to remain systemic and mobile within the plant. Once inside the target tissue, the plant’s own oxidases convert the -SMe to -SOMe (sulfoxide) and finally -SO₂Me (sulfone).

-

Result: This creates a "time-release" toxicity, ensuring the active inhibitor is generated exactly where it is needed (the growing point), maximizing efficacy while minimizing crop damage via differential metabolism.

The C3-Fluorine Shield

-

Metabolic Blocking: The C3 position on the benzoic acid ring is a primary site for oxidative degradation (hydroxylation) by Cytochrome P450s in weeds. Substituting hydrogen with fluorine—a bioisostere with high bond strength—blocks this degradation pathway, extending the half-life of the active molecule.[1]

-

pKa Modulation: Fluorine’s electronegativity subtly lowers the pKa of the carboxylic acid, optimizing ion trapping within the phloem.

The C4-Methoxy Anchor

-

Lipophilicity: The methoxy group balances the lipophilicity (LogP), ensuring membrane permeability.

-

Electronic Donation: It acts as a mild electron donor, fine-tuning the electronic environment of the ring to prevent rapid deactivation before the lethal bioactivation event occurs.

Bioactivation Pathway & Mechanism of Action

The molecule itself is a precursor. Its herbicidal activity is unleashed through a metabolic cascade targeting the HPPD enzyme, a key driver of plastoquinone biosynthesis.[2]

The Signaling Pathway (Visualization)

The following diagram illustrates the transformation from the mobile "pro-herbicide" state to the lethal "active" state.

Caption: Figure 1. The bioactivation cascade. The 2-SMe scaffold acts as a mobile prodrug, oxidized in situ to the potent 2-SO₂Me HPPD inhibitor.

Synthetic Protocol: Nucleophilic Aromatic Substitution

As a Senior Scientist, you must ensure high purity of the 2-SMe intermediate, as residual thiols can poison downstream catalysts. The following protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy, preferred for its scalability over lithiation methods.

Materials

-

Precursor: 2,3-Difluoro-4-methoxybenzoic acid (or 2-Nitro-3-fluoro-4-methoxybenzoic acid).

-

Reagent: Sodium thiomethoxide (NaSMe), 20% aqueous solution or powder.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

-

Acid: Hydrochloric acid (2N).

Step-by-Step Methodology

-

Preparation: Charge a chemically resistant reactor with 1.0 eq of the 2-fluoro/nitro precursor and dissolve in anhydrous NMP (5 volumes). Inert the system with nitrogen.

-

Nucleophilic Attack: Cool the mixture to 0°C. Slowly add 1.1 eq of Sodium Thiomethoxide. Note: The reaction is exothermic. Control internal temperature < 10°C to prevent side-reactions at the C3-fluorine position.

-

Displacement: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via HPLC. The 2-position is highly activated by the ortho-carboxyl group, facilitating selective displacement of the leaving group (F or NO₂).

-

Workup: Quench the reaction mixture into ice-cold water (10 volumes). The sodium salt of the product will be soluble.

-

Precipitation: Acidify the aqueous solution dropwise with 2N HCl to pH 2.0. The target acid, 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid , will precipitate as a white to off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove trace isomers.

Quality Check:

-

1H NMR (DMSO-d6): Look for the S-Me singlet at ~2.4 ppm.

-

Purity: >98% required for downstream coupling to pyrazoles or triketones.

Experimental Validation: HPPD Inhibition Assay

To validate the efficacy of the scaffold (and its activated forms), a coupled enzyme assay is required.

Assay Logic

We measure the activity of recombinant Arabidopsis thaliana HPPD (AtHPPD) by tracking the formation of Homogentisate (HGA). Since HGA is unstable, we couple the reaction to HGA-dioxygenase (HGD) or use a colorimetric chemical detection method.

Protocol

-

Enzyme Prep: Express recombinant AtHPPD in E. coli BL21 (DE3). Purify via Ni-NTA affinity chromatography.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM sodium ascorbate, 10 µM FeSO₄.

-

Substrate: 200 µM 4-Hydroxyphenylpyruvate (HPPA).

-

Test Compounds: The 2-SMe scaffold (negative control) and its oxidized 2-SO₂Me derivative (active test).

-

-

Incubation: Incubate enzyme + inhibitor for 15 mins at 25°C before adding substrate (to allow slow-binding kinetics).

-

Initiation: Add HPPA substrate.

-

Detection: After 15 mins, stop reaction with 20% perchloric acid. Analyze HGA production via HPLC (UV 290 nm).

Data Interpretation (Expected Results)

| Compound Variant | Functional Group (C2) | IC50 (nM) | Interpretation |

| Precursor (Pro-herbicide) | -SMe | >10,000 | Inactive. Confirms "safe" transport mode. |

| Metabolite 1 | -S(O)Me | ~500 | Moderate. Transition state. |

| Active Inhibitor | -SO₂Me | <50 | Potent. Strong chelation of Fe(II) in HPPD. |

Synthesis Workflow Diagram

The following graph visualizes the integration of this scaffold into a final triketone herbicide.

Caption: Figure 2. Retrosynthetic workflow. The 2-SMe scaffold is the pivot point for synthesizing diverse HPPD inhibitors.

References

-

Beilstein-Institut. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.[3] Beilstein Journal of Organic Chemistry.

-

United States Department of Agriculture (USDA). (2018). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation.

-

National Institutes of Health (NIH). (2025). 3-Fluoro-4-methoxybenzoic acid - PubChem Compound Summary.

-

MDPI. (2022). History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management. Plants.[3][4][5][6]

-

Google Patents. (2004). Process for the preparation of 2-alkylthio benzoic acid derivatives (US6777575B2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. cropj.com [cropj.com]

- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Selection of Reagents for the Esterification of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the esterification of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid, a multifaceted building block in contemporary drug discovery and materials science. The unique substitution pattern of this aromatic carboxylic acid, featuring a sterically demanding ortho-(methylthio) group and an electron-withdrawing fluorine atom, presents distinct challenges for its efficient conversion to an ester. This document moves beyond a mere listing of procedures to offer a strategic rationale for reagent selection, empowering researchers to make informed decisions based on laboratory-scale requirements, desired purity, and the chemical sensitivities of the substrate. We will explore several robust esterification methodologies, from classic acid catalysis to milder, modern coupling techniques, each supported by mechanistic insights and step-by-step protocols.

Introduction: The Chemical Landscape of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a substituted aromatic carboxylic acid with a chemical structure that presents both opportunities and challenges for synthetic chemists.[1] The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a methylthio group—imparts specific electronic and steric properties that must be carefully considered during esterification.

-

Steric Hindrance: The ortho-position of the methylthio group relative to the carboxylic acid creates significant steric bulk, which can impede the approach of an alcohol nucleophile. This steric hindrance can dramatically decrease the reaction rates of traditional esterification methods.[2][3][4]

-

Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing, which increases the electrophilicity of the carboxylic acid's carbonyl carbon. This electronic effect can, to some extent, counteract the negative impact of steric hindrance by making the carbonyl carbon more susceptible to nucleophilic attack.[5][6]

-

Thioether Sensitivity: The methylthio group is a thioether, which is susceptible to oxidation under harsh reaction conditions. Therefore, esterification methods employing strong oxidizing agents should be avoided to maintain the integrity of this functional group.

The interplay of these factors necessitates a careful and informed selection of esterification reagents and conditions to achieve high yields and purity of the desired ester product.

Comparative Analysis of Esterification Strategies

The selection of an appropriate esterification method is contingent on several factors, including the scale of the reaction, the type of alcohol being used, and the desired purity of the final product. Below is a comparative analysis of several suitable methods for the esterification of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid.

| Method | Key Reagents | Advantages | Disadvantages | Suitability for Target Molecule |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Cost-effective, suitable for large-scale synthesis.[7][8][9] | Requires high temperatures and long reaction times, reversible reaction, potential for side reactions.[10][11] | Moderate; steric hindrance may lead to low yields and require harsh conditions. |

| Diazomethane Esterification | Diazomethane (CH₂N₂) | High yield, mild reaction conditions, rapid reaction.[12][13][14] | Highly toxic and explosive, only produces methyl esters.[15] | High for methyl esters, but safety concerns are a major drawback. |

| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Mild reaction conditions, high yields, suitable for sterically hindered acids.[2][16] | Dicyclohexylurea byproduct can be difficult to remove, potential for racemization with chiral substrates. | High; effectively overcomes steric hindrance under mild conditions. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol | Very mild, neutral conditions, high yields, inversion of stereochemistry at the alcohol.[17][18][19][20] | Stoichiometric amounts of reagents required, triphenylphosphine oxide byproduct can be challenging to remove. | High; excellent for sensitive substrates and when inversion of stereochemistry is desired. |

Reaction Mechanisms and Workflows

A deeper understanding of the reaction mechanisms provides a logical basis for the selection of reagents and the optimization of reaction conditions.

3.1 Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[10]

Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

3.2 Steglich Esterification: Overcoming Steric Hindrance

The Steglich esterification utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16] This method is particularly effective for sterically hindered carboxylic acids.[2]

Diagram: Steglich Esterification Workflow

Sources

- 1. 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid | C9H9FO3S | CID 163198182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. psiberg.com [psiberg.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Diazomethane - Wikipedia [en.wikipedia.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 18. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amide Coupling Reactions Using 3-Fluoro-4-methoxy-2-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to performing amide coupling reactions with the versatile, polysubstituted aromatic building block, 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. These protocols and notes are designed to equip researchers in medicinal chemistry and drug development with the necessary insights and practical steps for the successful synthesis of novel amide derivatives.

Introduction: A Strategic Building Block

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a unique chemical entity, the utility of which is derived from its distinct substitution pattern. The strategic placement of fluoro, methoxy, and methylthio groups on the benzoic acid core allows for fine-tuning of the physicochemical properties of the resulting amide products, such as lipophilicity, metabolic stability, and conformational rigidity. Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals, making robust protocols for this transformation essential.[1]

The reactivity of this particular benzoic acid derivative is governed by a combination of electronic and steric effects. The fluorine atom at the 3-position and the methoxy group at the 4-position exert electron-withdrawing and electron-donating effects, respectively, which modulate the acidity of the carboxylic acid. Of particular note is the ortho-methylthio group. This substituent is expected to produce a significant "ortho effect," where steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity can increase the acidity of the carboxylic acid by inhibiting resonance stabilization, thereby facilitating its activation for amide coupling.

Key Considerations for Successful Amide Coupling

Before proceeding with the experimental protocols, it is crucial to consider the following aspects to ensure a successful and efficient reaction:

-

Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents.[1]

-

Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions. This guide will focus on two widely used and highly effective coupling systems:

-

Carbodiimide-based: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt).

-

Uronium/Aminium salt-based: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

-

-

Potential for Side Reactions: The presence of the methylthio (-SMe) group introduces a potential for oxidation to the corresponding sulfoxide or sulfone. While many standard coupling conditions are mild, it is prudent to minimize exposure to strong oxidizing agents and to consider performing reactions under an inert atmosphere (e.g., nitrogen or argon), especially if elevated temperatures are required. The thioether in methionine, for instance, is known to be susceptible to oxidation under acidic conditions.[2]

Experimental Protocols

The following are representative protocols for the amide coupling of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. These should be considered as starting points and may require optimization based on the specific amine being used.

Protocol 1: Amide Coupling using HATU/DIPEA

This protocol is generally recommended for a wide range of amines, including those that are sterically hindered or have lower nucleophilicity. HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of side reactions.[3]

Materials:

-

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

In a separate vial, dissolve HATU (1.1-1.2 eq) in anhydrous DMF.

-

To the solution of the acid and amine, add DIPEA (2.0-3.0 eq).

-

Slowly add the HATU solution to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanism of HATU-mediated coupling:

Caption: HATU-mediated amide coupling workflow.

Protocol 2: Amide Coupling using EDC/HOBt

This is a classic and cost-effective method for amide bond formation. EDC is a water-soluble carbodiimide, which simplifies the workup as the urea byproduct can be removed by aqueous extraction. HOBt is often added to suppress side reactions and minimize racemization.[3]

Materials:

-

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

-

Amine (primary or secondary)

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

Anhydrous DCM (Dichloromethane) or DMF

-

Base such as DIPEA or triethylamine (optional, but recommended for amine salts)

Procedure:

-

To a dry reaction vial, add 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (1.0 eq) and HOBt (1.1-1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Add the amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add 1.0-1.2 eq of a non-nucleophilic base like DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.1-1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water.

-

Perform subsequent washes with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Mechanism of EDC/HOBt-mediated coupling:

Caption: EDC/HOBt-mediated amide coupling workflow.

Quantitative Data Summary

The following table provides representative reaction parameters for amide coupling reactions of substituted benzoic acids, which can serve as a guideline for optimizing the coupling of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid.

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzoic Acid | Benzylamine | T3P/Pyridine | Pyridine | - | - | RT | High |

| Substituted Benzoic Acid | Various Amines | Methoxysilanes | - | Solvent-free | 7 | 120 | Good to Excellent |

| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | - | RT | - |

| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | Not specified | Not specified | Not specified | - | - | - |

Yields are highly dependent on the specific substrates used.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Formation | Inefficient activation of the carboxylic acid. | For sterically hindered substrates, consider switching from EDC/HOBt to the more reactive HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[3] |

| Low nucleophilicity of the amine. | Increase the reaction temperature or switch to a more polar solvent like DMF. Increase the equivalents of the coupling reagent and amine. | |

| Formation of Byproducts | Oxidation of the methylthio group. | Perform the reaction under an inert atmosphere (N₂ or Ar). Avoid unnecessarily high temperatures or prolonged reaction times. Ensure coupling reagents are free of oxidizing impurities. |

| Side reactions of the coupling reagent. | For HATU, ensure the carboxylic acid is activated before adding the amine to prevent the formation of a guanidinium byproduct. For EDC, the addition of HOBt minimizes the formation of N-acylurea. | |

| Difficult Purification | Removal of urea byproducts (from EDC). | If using EDC, ensure thorough aqueous washes are performed. The urea byproduct from EDC is water-soluble. |

| Removal of excess coupling reagents/additives. | Follow the recommended aqueous workup procedure with both acidic and basic washes to remove unreacted starting materials and byproducts. |

Conclusion

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a valuable building block for the synthesis of novel amide-containing compounds. The protocols provided herein, utilizing either HATU/DIPEA or EDC/HOBt, offer robust and versatile methods for achieving this transformation. Careful consideration of the unique electronic and steric properties of this substrate, particularly the potential for oxidation of the methylthio group, is essential for maximizing reaction efficiency and obtaining high yields of the desired products. As with any synthetic procedure, empirical optimization for each specific substrate combination is recommended to achieve the best results.

References

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with 4-(diethylphosphoryl)benzoic Acid. BenchChem.

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- ChemScene. (n.d.). 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid.

- eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Guidechem. (n.d.). 4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.

- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.

- Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Smolecule. (2023). 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid.

- The Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing microwave energy, reactions can be accelerated from hours to minutes, often with improved yields, higher purity, and under more environmentally benign conditions. This acceleration is primarily due to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This application note provides a detailed guide to the microwave-assisted synthesis of a substituted benzothiophenone through the intramolecular cyclization of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid, a versatile building block in pharmaceutical research. We will delve into the rationale behind the experimental design, provide a step-by-step protocol, and discuss the underlying principles that make MAOS a powerful tool for synthetic chemists.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating is fundamentally different from conventional heating methods that rely on conduction and convection. The two primary mechanisms through which microwaves transfer energy to the reaction mixture are:

-

Dipolar Polarization: Polar molecules, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, leading to a rapid increase in temperature.

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion, and the resistance to this flow generates heat.

This direct and instantaneous heating of the reaction volume often leads to higher reaction temperatures being reached much faster and more uniformly than with an oil bath.[1] This can lead to different reaction selectivities and the formation of cleaner product profiles.

Featured Application: Intramolecular Cyclization of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

The structural motif of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid, with a carboxylic acid group ortho to a methylthio substituent, presents an excellent opportunity for an intramolecular cyclization to form a benzothiophenone ring system. Benzothiophenes are a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The fluorine and methoxy substituents on the aromatic ring can further modulate the pharmacological properties of the resulting molecule.

Conventional methods for such cyclizations often require harsh conditions, such as strong acids and high temperatures applied over long periods. Microwave irradiation offers a compelling alternative to drive this transformation efficiently.

Proposed Reaction Pathway

The proposed microwave-assisted intramolecular cyclization proceeds via an electrophilic substitution mechanism. The carboxylic acid is first activated, likely by the acid catalyst, to form a more reactive acylium ion or a mixed anhydride. This electrophile is then attacked by the adjacent sulfur atom of the methylthio group, leading to the cyclization and subsequent demethylation to yield the benzothiophenone product.

reactant [label="3-Fluoro-4-methoxy-2-(methylthio)benzoic acid", fillcolor="#F1F3F4"]; intermediate [label="Activated Acyl Intermediate", fillcolor="#F1F3F4"]; product [label="6-Fluoro-7-methoxybenzo[b]thiophen-3(2H)-one", fillcolor="#F1F3F4"];

reactant -> intermediate [label=" Microwave, Acid Catalyst "]; intermediate -> product [label=" Intramolecular Cyclization & Demethylation "]; }

Caption: Proposed reaction pathway for the synthesis of a benzothiophenone.Experimental Protocols

Protocol 1: Microwave-Assisted Intramolecular Cyclization

This protocol details the synthesis of 6-Fluoro-7-methoxybenzo[b]thiophen-3(2H)-one from 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid using a dedicated microwave reactor.

Materials and Equipment:

-

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Microwave synthesis vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (1.0 mmol).

-

Reagent Addition: Carefully add polyphosphoric acid (approx. 10 eq by weight) or Eaton's reagent (2 mL) to the vial. Note: These are corrosive and moisture-sensitive reagents; handle with appropriate personal protective equipment in a fume hood.

-

Vial Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as outlined in the table below. The use of a stirring function is crucial for even heat distribution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching a small aliquot of the reaction mixture.

-

Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Fluoro-7-methoxybenzo[b]thiophen-3(2H)-one.

Table 1: Optimized Microwave Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 120-150 °C | Provides sufficient energy for cyclization while minimizing decomposition. |

| Microwave Power | 100-300 W (Dynamic) | Power is adjusted by the instrument to maintain the set temperature. |

| Hold Time | 10-20 minutes | Significantly reduced compared to hours or days for conventional heating. |

| Solvent | None (neat) or high-boiling polar solvent | PPA/Eaton's reagent acts as both catalyst and solvent. |

| Stirring | 600 rpm | Ensures homogeneous heating and prevents localized overheating. |

Protocol 2: Microwave-Assisted Fischer Esterification

For researchers interested in derivatizing the carboxylic acid moiety, a rapid microwave-assisted Fischer esterification is a valuable application.

Materials and Equipment:

-

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

-

Anhydrous alcohol (e.g., Methanol, Ethanol)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Microwave synthesis vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL microwave vial with a stir bar, dissolve 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (1.0 mmol) in the desired anhydrous alcohol (5 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

-

Vial Sealing and Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 100-120 °C for 5-15 minutes.

-

Workup: After cooling, quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude ester can be purified by column chromatography if necessary.

Workflow and Data Management

A systematic workflow is essential for reproducible results in microwave-assisted synthesis.

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#34A853"]; A [label="Reactant & Reagent Weighing"]; B [label="Vial Assembly & Sealing"]; A -> B; }

subgraph "cluster_synthesis" { label = "Synthesis"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FBBC05"]; C [label="Microwave Irradiation"]; D [label="Reaction Monitoring (TLC)"]; C -> D; }

subgraph "cluster_purification" { label = "Purification & Analysis"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#EA4335"]; E [label="Workup & Extraction"]; F [label="Column Chromatography"]; G [label="Characterization (NMR, MS)"]; E -> F -> G; }

B -> C; D -> E; }

Caption: A typical workflow for microwave-assisted organic synthesis.Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key to ensuring trustworthiness are:

-

Reproducibility: The precise control over temperature, pressure, and time afforded by modern microwave synthesizers ensures high reproducibility between runs.

-

Reaction Monitoring: In-process monitoring via TLC allows for the confirmation of product formation and consumption of starting material.

-

Characterization: Unambiguous structural confirmation of the final product using standard analytical techniques (NMR, Mass Spectrometry, IR) is the ultimate validation of the synthetic protocol.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a rapid, efficient, and often greener alternative to conventional methods. The application of this technology to the intramolecular cyclization of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid demonstrates its potential for the rapid assembly of complex heterocyclic scaffolds. By understanding the principles of microwave heating and following well-defined protocols, researchers can significantly accelerate their discovery and development programs.

References

-

Verbanac, D., Jain, S. C., Jain, N., Chand, M., Paljetak, H. C., Matijašić, M., Perić, M., Stepanić, V., & Saso, L. (2012). An efficient and convenient microwave-assisted chemical synthesis of (thio)xanthones with additional in vitro and in silico characterization. Bioorganic & Medicinal Chemistry, 20(10), 3180–3185. [Link]

-

Rico-Gómez, R., & N, F. (2000). SOLVENT-FREE SYNTHESIS OF THIO-ALKYLXANTHINES FROM ALKYLXANTHINES USING MICROWAVE IRRADIATION. ARKIVOC. [Link]

-

Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697–700. [Link]

-

Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. [Link]

-

Patneedi, C. B., K., D. P., & Sharma, R. S. K. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASAYAN Journal of Chemistry, 8(2), 209-221. [Link]

-

Chauhan, P. M. S. (2014). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Advances, 4(108), 62911–62934. [Link]

-

Mishra, M. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 11(5), 2415-2421. [Link]

-

Sharma, U., & Sharma, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 71–110. [Link]

-

Nikalje, A. P. G. (2015). Microwave Assisted Synthesis and Applications of Heterocyclic Compounds. Journal of Advanced Scientific Research, 6(3), 01-02. [Link]

Sources

Troubleshooting & Optimization

Recrystallization solvents for 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Topic: Recrystallization solvents for 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid Role: Senior Application Scientist (Technical Support Center) Audience: Drug Development Professionals & Synthetic Chemists

Compound: 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

CAS Registry Number: (Analogous search based on substructure: See Ref 1, 2) Chemical Class: Polysubstituted Benzoic Acid / Thioether Derivative

Executive Summary & Solvent Selection Strategy

User Query: What is the optimal solvent system for recrystallizing 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid to achieve >99% HPLC purity?

Scientist’s Analysis: This molecule presents a unique purification challenge due to its "push-pull" electronic structure. The carboxylic acid provides a polar handle, while the fluoro and methylthio groups add significant lipophilicity. The methoxy group at the 4-position acts as an electron donor, stabilizing the ring but potentially increasing solubility in polar organic solvents.

We recommend a binary solvent system to balance these competing properties. Single solvents often result in either poor yield (too soluble) or poor impurity rejection (too insoluble).

Recommended Solvent Systems

| System Class | Solvent Mixture | Ratio (v/v) | Key Benefit | Target Impurities |

| Primary (Standard) | Ethanol / Water | 3:1 to 1:1 | High recovery; Green chemistry compliant. | Inorganic salts, highly polar byproducts. |

| Secondary (Lipophilic) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Excellent rejection of non-polar organics. | Unreacted starting materials (thioethers), isomers. |

| Polishing (High Purity) | Toluene | 100% | Removes regioisomers; slow crystallization. | Critical for removing trace regioisomers. |

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (liquid-liquid phase separation) is common with thio-substituted benzoic acids because the melting point is often depressed by impurities, dropping below the boiling point of the solvent.

Corrective Protocol:

-

Reheat the mixture until the oil redissolves completely.

-

Seed the solution: Add 0.1% w/w of pure seed crystals at a temperature just below the saturation point (cloud point).

-

Slow Cooling: Do not crash cool on ice. Use a controlled ramp (e.g., 10°C/hour) to allow the crystal lattice to form before the oil phase separates.

-

Solvent Adjustment: Increase the proportion of the "good" solvent (e.g., Ethanol or Ethyl Acetate) slightly to keep the oil in solution longer.

Q2: I see a persistent yellow color in the crystals. Is this the thioether oxidizing?

Diagnosis: Yes, or it could be trace phenolic impurities. The methylthio group (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) if exposed to high heat and air for prolonged periods.

Corrective Protocol:

-

Degas Solvents: Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

-

Activated Carbon Treatment: During the hot dissolution step, add 5 wt% Activated Carbon (e.g., Darco G-60) . Stir at reflux for 10 minutes, then filter hot through Celite. This removes colored oxidative impurities effectively.

-

Avoid Oxidizing Acids: Do not use nitric acid or hot sulfuric acid for pH adjustment, as these will attack the sulfur moiety.

Q3: Can I use Acid-Base precipitation instead of thermal recrystallization?

Diagnosis: Yes, this is often a superior pre-purification step, especially for removing non-acidic impurities (like the methyl ester precursor).

Protocol:

-

Dissolve the crude solid in 1M NaOH (1.1 equivalents). The acid forms a water-soluble sodium salt.

-

Extract the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (contains non-acidic impurities).

-

Acidify the aqueous layer with 1M HCl to pH 2-3.

-

Follow up with the Ethanol/Water recrystallization for final polishing.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Standard)

-

Charge: Place 10.0 g of crude 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid in a 250 mL round-bottom flask.

-

Dissolution: Add Ethanol (95%) (approx. 30-50 mL). Heat to reflux (80°C) with stirring.

-

Titration: If not fully dissolved, add Ethanol in 5 mL portions until a clear solution is obtained.

-

Anti-solvent Addition: While maintaining reflux, slowly add Deionized Water dropwise.

-

Stop adding water when a faint, persistent turbidity (cloudiness) appears.

-

-

Re-clarification: Add 1-2 mL of Ethanol to clear the solution again.

-

Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can be slow).

-

Optional: Place in a refrigerator (4°C) for 2 hours to maximize yield.

-

-

Filtration: Filter the white crystalline solid under vacuum.

-

Wash: Wash the cake with cold Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours. (Avoid >60°C to prevent decarboxylation or sulfur oxidation).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on impurity profile.

Caption: Decision tree for purification of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid based on impurity profile.

References

-

Synthesis of Fluorinated Benzoic Acids

- Source: ChemicalBook & PubChem D

- Context: General procedures for 3-Fluoro-4-methoxybenzoic acid derivatives involve hydrolysis of methyl esters followed by acidification and recrystallization

-

URL:

-

Purification of Methylthio-Benzoic Acid Derivatives

- Source: Patent CN101712641A "Method for preparing methylthio benzoic acid".

- Context: Describes the purification of o-methylthiobenzoic acid using acid-base precipitation and distillation/recrystallization, validating the stability of the -SMe group under basic hydrolysis conditions.

-

URL:

-

Recrystallization of Polysubstituted Benzoic Acids

-

Source: Organic Syntheses, Coll.[1] Vol. 2, p. 299.

- Context: Establishes Ethanol/Water as the benchmark solvent system for benzoic acid derivatives to remove inorganic salts and polar byproducts.

-

URL:

-

-

Ester Precursor Identification

- Source: Dana Bioscience Product C

- Context: Identifies "Methyl 3-fluoro-4-methoxy-2-(methylthio)

-

URL:[6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 6. danabiosci.com [danabiosci.com]

Technical Support Center: 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid Coupling Reactions

Welcome to the technical support center for coupling reactions involving 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of amide and ester derivatives of this sterically hindered and electronically complex molecule. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, thereby optimizing your reaction yields and product purity.

Introduction to the Challenges

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid presents a unique set of challenges in standard coupling reactions. The substitution pattern on the aromatic ring gives rise to a combination of steric and electronic effects that can significantly influence reactivity and lead to undesirable side products.

-

Steric Hindrance: The ortho-methylthio group is the primary contributor to steric bulk around the carboxylic acid functionality. This "ortho effect" can impede the approach of coupling reagents and the nucleophile (amine or alcohol), slowing down the desired reaction rate.[1][2]

-

Electronic Effects: The fluorine atom at the 3-position and the methoxy group at the 4-position are electron-donating and electron-withdrawing, respectively, which modulates the electron density of the aromatic ring and the acidity of the carboxylic acid.[1] The ortho-methylthio group, while sterically hindering, also influences the electronic nature of the carboxyl group.

-

Potential for Intramolecular Cyclization: The nucleophilic nature of the sulfur atom in the methylthio group raises the possibility of an intramolecular reaction with the activated carboxylic acid intermediate, potentially forming a benzothiophenone derivative.

This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable experimental protocols.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing low or no conversion in my amide coupling reaction?

Low conversion is a common issue when working with sterically hindered carboxylic acids like 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. The primary reason is the difficulty for the coupling reagent to activate the carboxylic acid and for the amine to then access the activated intermediate due to the bulky ortho-methylthio group.

Troubleshooting Steps:

-

Choice of Coupling Reagent: Standard carbodiimide reagents like EDC or DCC may be too sterically sensitive. Consider more potent uronium or phosphonium-based reagents.

-

Activation Time and Temperature: A pre-activation step, where the carboxylic acid is stirred with the coupling reagent before adding the amine, can be beneficial. Increasing the reaction temperature may also be necessary to overcome the activation energy barrier.

-

Amine Nucleophilicity: If you are using a weakly nucleophilic amine (e.g., an electron-deficient aniline), this will exacerbate the low reactivity.

FAQ 2: I am seeing a significant amount of an N-acylurea byproduct. How can I prevent this?

N-acylurea formation is a classic side reaction when using carbodiimide coupling reagents. It occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular rearrangement before the amine can react with it. This is particularly problematic with sterically hindered acids where the nucleophilic attack by the amine is slow.

Mitigation Strategies:

-

Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea intermediate to form a more stable activated ester. This activated ester is less prone to rearrangement and provides a longer window for the amine to react.

-

Change Coupling Reagent: Switching to a uronium or phosphonium salt-based coupling reagent (e.g., HATU, HBTU, PyBOP) can circumvent the formation of the O-acylisourea intermediate altogether.

FAQ 3: My esterification reaction is not going to completion, even with a large excess of alcohol and acid catalyst (Fischer Esterification). What are my options?

Fischer esterification is often inefficient for sterically hindered carboxylic acids.[3] The bulky ortho-substituent hinders the approach of the alcohol to the protonated carbonyl group. Additionally, the equilibrium nature of the reaction makes it difficult to drive to completion.

Alternative Esterification Methods:

-

Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under milder, neutral conditions and is effective for sterically demanding substrates.[4]

-

Yamaguchi Esterification: This is a powerful method for the synthesis of esters from sterically hindered carboxylic acids and alcohols. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[5][6][7]

-

Mitsunobu Reaction: For the esterification of primary and secondary alcohols, the Mitsunobu reaction offers a reliable alternative. It proceeds with inversion of stereochemistry at the alcohol center and is tolerant of a wide range of functional groups.[8][9]

Troubleshooting Guide: Specific Side Reactions and Solutions

Problem 1: Suspected Intramolecular Cyclization to a Benzothiophenone Derivative

Symptoms:

-

Formation of a major byproduct with a mass corresponding to the loss of the elements of the amine or alcohol from the expected product.

-

The byproduct may be colored.

-

Low yield of the desired amide or ester, even with potent coupling reagents.

Mechanism of Side Reaction:

The sulfur atom of the ortho-methylthio group can act as an internal nucleophile, attacking the activated carboxylic acid intermediate. This can lead to the formation of a cyclic sulfonium species, which upon rearrangement and loss of a methyl group, could form a stable benzothiophenone ring system.

Sources

- 1. The Ortho Effect of benzoic acids [mail.almerja.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. ucj.org.ua [ucj.org.ua]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Stability of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid under basic conditions

Technical Support Guide: Stability of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Executive Summary

As a Senior Application Scientist supporting drug discovery workflows, I frequently address inquiries regarding the handling of poly-substituted benzoic acid derivatives. 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid presents a unique stability profile due to the interplay between its electron-withdrawing fluoro group and electron-donating methoxy/methylthio substituents.

The Bottom Line: This compound is generally stable in mild to moderate aqueous alkaline solutions (pH 8–12) at room temperature, existing primarily as its carboxylate salt. However, it exhibits specific vulnerabilities under oxidative basic conditions (risk of S-oxidation) and forcing alkaline conditions (risk of nucleophilic aromatic substitution).

Stability Matrix & Chemical Behavior

The following table summarizes the compound's behavior under various basic regimes.

| Condition | pH Range | Stability Status | Primary Chemical Species | Risk Factors |

| Mild Aqueous Base (NaHCO₃, K₂CO₃) | 8.0 – 10.5 | High | Carboxylate Salt | Negligible. Best for dissolution. |

| Strong Aqueous Base (1N NaOH/KOH, RT) | 12.0 – 14.0 | Moderate-High | Carboxylate Salt | Extended exposure (>24h) may risk slow SNAr of Fluorine. |

| Oxidative Base (Base + H₂O₂, Air, or Bleach) | > 8.0 | Low | Sulfoxide/Sulfone | Critical Risk: The -SMe group oxidizes rapidly to -S(O)Me or -SO₂Me. |

| Forcing Conditions (Reflux in NaOH/KOH) | > 13.0 | Low | Degradants | Hydrolysis of -OMe (demethylation) or displacement of -F (phenol formation). |

Mechanistic Insight: Why Does It Behave This Way?

To troubleshoot effectively, you must understand the electronic push-pull forces on the benzene ring.

A. The "Protective" Electronics

Unlike highly labile fluoro-benzoic acids (e.g., 2,4-difluorobenzoic acid), this molecule is relatively deactivated toward Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions for two reasons:

-

Meta-Positioning: The leaving group (Fluorine) is at the 3-position, meta to the electron-withdrawing Carboxyl group. SNAr typically requires the leaving group to be ortho or para to an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex intermediate.

-

Electron Donation: The -OMe (position 4) and -SMe (position 2) groups are strong electron donors by resonance. This increases the electron density of the ring, repelling the nucleophilic attack of hydroxide ions (

).

B. The "Achilles' Heel": The Methylthio Group (-SMe)

The sulfur atom in the 2-position is the most sensitive moiety. In basic solutions, sulfur is nucleophilic and generally stable. However, if the basic solution contains any oxidizing agents (even dissolved oxygen over long periods), the sulfide will oxidize to a sulfoxide (

Visualizing the Pathways

The following diagram illustrates the stability and degradation pathways.

Figure 1: Reaction pathways of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid under varying basic conditions.

Troubleshooting Guide & FAQs

Scenario 1: "My compound disappeared into the aqueous layer."

-

Cause: This is expected behavior.[1] The carboxylic acid deprotonates in base (pH > 4-5) to form the benzoate salt, which is highly water-soluble.

-

Solution: Do not panic. The compound is not destroyed; it is simply in the aqueous phase.

-

Recovery Protocol:

-

Cool the solution to 0–5°C.

-

Slowly acidify with 1N HCl or 1N H₂SO₄ to pH 2–3.

-

The free acid will precipitate. Filter or extract with organic solvent (EtOAc or DCM).

-

Scenario 2: "I see a new polar impurity spot on TLC after stirring in base."

-

Cause: Likely S-oxidation . If your basic solution was not degassed or contained trace oxidants, the -SMe group converted to a sulfoxide (-S(O)Me).

-

Diagnostic: Sulfoxides are significantly more polar than the parent sulfide. Check LC-MS for a mass shift of +16 (Sulfoxide) or +32 (Sulfone).

-

Prevention: Always use degassed solvents and keep the headspace inert (Nitrogen/Argon) when handling sulfur-containing aromatics in base for extended periods.

Scenario 3: "Can I use this compound in a Suzuki Coupling with a basic carbonate buffer?"

-

Answer: Yes.

-

Reasoning: Carbonate bases (Na₂CO₃, K₂CO₃) are mild and non-nucleophilic. The -F and -SMe groups are stable under standard Suzuki conditions (80–100°C, mild base).

-

Caveat: Ensure your catalyst system does not promote oxidative addition into the C-S bond (unlikely with standard Pd catalysts, but possible with specific ligands).

Validated Experimental Protocol: Salt Formation & Recovery

Use this protocol to safely dissolve and recover the compound without degradation.

Objective: Dissolution in base for purification or reaction, followed by recovery.

Step-by-Step:

-

Preparation: Suspend 1.0 eq of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid in water (5-10 volumes).

-

Dissolution: Add 1.05 eq of 1N NaOH dropwise at 20-25°C.

-

Checkpoint: The solution should become clear and colorless to pale yellow.

-

Caution: Do not heat. Do not use large excess of base (>2 eq) to avoid increasing ionic strength unnecessarily or risking secondary reactions.

-

-

Filtration (Optional): If haze remains, filter through a 0.45µm membrane to remove non-acidic impurities.

-

Recovery:

-

Cool the filtrate to 5°C.

-

Add 1N HCl dropwise with vigorous stirring until pH reaches ~2.0.

-

Observation: A thick white/off-white precipitate should form immediately.

-

Stir for 15 minutes to ensure complete crystallization.

-

-

Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 40°C.

References

-

ChemicalBook. (n.d.). 4-Fluoro-3-methoxybenzoic acid synthesis and properties. (Provides comparative stability data for the fluoro-methoxy-benzoic acid core). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Fluoro-3-methoxybenzoic acid.[2] (Source for general reactivity profiles of fluorinated benzoic acids). Retrieved from

-

Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.[1] (Demonstrates that forcing conditions—high heat/strong base—are required to displace fluorine in similar systems). Retrieved from

Sources

Technical Support Center: Purification of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Topic: Removing impurities from crude 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.

Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with purifying 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid (CAS analogs: 3724-10-5 parent class). As a poly-functionalized benzoic acid derivative, this compound presents a unique "purification paradox": the methylthio (-SMe) group is sensitive to oxidation, while the fluorine (-F) and methoxy (-OMe) groups dictate specific solubility profiles.

This guide moves beyond generic advice, offering self-validating protocols derived from the behavior of ortho-substituted thiobenzoic acids.

⚡ Quick Triage: Diagnostic Matrix

Before initiating a workflow, match your crude material's symptoms to the likely impurity profile.

| Symptom | Probable Cause | Recommended Workflow |

| Strong "Garlic" or "Rotten Cabbage" Odor | Residual Dimethyl Disulfide (DMDS) or Methyl Mercaptan. | Protocol C (Odor Quench) |

| Material is Pink, Red, or Dark Brown | Oxidation products (quinones) or trace metal complexes (Fe/Cu). | Protocol A (Acid-Base + Carbon) |

| Melting Point Depression (>5°C drop) | Regioisomers (e.g., 6-fluoro isomer) or Sulfoxide contamination. | Protocol B (Recrystallization) |

| Sticky/Oily Solid | Residual solvent (high BP) or decarboxylated byproduct. | Protocol A followed by Trituration |

📊 Visualizing the Purification Logic

The following decision tree illustrates the logical flow for purifying this compound based on its chemical sensitivities.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.

🛠️ Detailed Troubleshooting Protocols

Protocol A: The "Standard" Acid-Base Cleanup

Use Case: Removing neutral impurities (unreacted esters, disulfides) and inorganic salts. Mechanism: The carboxylic acid functionality allows selective dissolution in mild base, leaving non-acidic organic impurities behind in the organic wash.

Step-by-Step:

-

Dissolution: Suspend the crude solid in 5% NaHCO₃ (aq) (approx. 10 mL per gram of crude).

-

Why NaHCO₃? Strong bases like NaOH can sometimes trigger nucleophilic attack on the fluorine atom or hydrolysis of the methoxy group if heated. Bicarbonate is safer.

-

-

Extraction (Wash): Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Action: Discard these organic layers. They contain the "neutral" garbage (DMDS, unreacted precursors).

-

-

Charcoal Treatment (Optional): If the aqueous layer is dark, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite.

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 1N HCl to pH ~2–3 while stirring vigorously.

-

Critical Control: Do not drop pH below 1 rapidly, as this can trap inorganic salts in the crystal lattice.

-

-

Filtration: Collect the white precipitate by vacuum filtration. Wash with cold water to remove residual NaCl/NaF.

Protocol B: Recrystallization (The Polishing Step)

Use Case: Removing regioisomers and trace sulfoxides (S-oxide impurities). Challenge: The ortho-methylthio group makes the molecule lipophilic, but the acid group provides polarity.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Target Impurity | Notes |

| Ethanol / Water | 70 : 30 | Polar salts, trace sulfoxides | Most common. Dissolve in hot EtOH, add hot water to turbidity, cool slowly. |

| Toluene / Heptane | 1 : 1 | Non-polar regioisomers | Good for removing "greasy" side products. |

| Methanol | Pure | General purification | Can be too soluble; requires cooling to -20°C for good recovery. |

The "Sulfoxide" Problem: If your HPLC shows a peak at RRT ~0.8 (relative to main peak), it is likely the sulfoxide (S=O).

-

Solution: Sulfoxides are much more polar than the sulfide. Recrystallize from Toluene . The polar sulfoxide will often oil out or stay in solution while the desired product crystallizes.

Protocol C: Scavenging the "Garlic" Smell

Use Case: Eliminating the stench of Dimethyl Disulfide (DMDS) or Methyl Mercaptan. Safety Warning: Do not use bleach directly on your product; it will oxidize the -SMe group to a sulfone (-SO₂Me).

Procedure:

-

Vent Scrubbing: Connect the reaction vessel outlet to a bubbler containing 10% Sodium Hypochlorite (Bleach) . This destroys volatile sulfur compounds exiting the flask.

-

Glassware Wash: After the product is removed, soak all dirty glassware in a bleach bath in the fume hood.

-

Product Wash: If the solid product smells, wash the filter cake with cold Hexanes (if the product is insoluble in hexanes). DMDS is highly soluble in hexanes and will be washed away.

❓ Frequently Asked Questions (FAQ)

Q1: My product turned pink after drying in the oven. What happened?

A: You likely have trace phenol oxidation or iron contamination .

-

Causality: If the methoxy ether cleavage occurred (forming a phenol) or if trace iron from a spatula/reactor is present, phenols form colored quinones upon air oxidation.

-

Fix: Re-dissolve in EtOAc, wash with 1N HCl (to remove metals) and then wash with 10% Sodium Bisulfite (reducing agent) to bleach the color. Dry under Nitrogen, not air.

Q2: Can I use Nitric Acid to clean my glassware?

A: ABSOLUTELY NOT.

-

Reason: Nitric acid is a strong oxidant. Residues will instantly oxidize the methylthio group (-SMe) to a sulfoxide (-S=O) or sulfone (-SO₂), destroying your compound. Use base baths or solvent washes (Acetone/Ethanol) instead.

Q3: I see a small impurity peak (+16 mass units) on LC-MS. Is this separable?

A: This is the Sulfoxide impurity (M+16).

-

Separation: It is very difficult to separate by acid-base extraction.

-

Strategy: Use Column Chromatography (Silica).[1] The sulfoxide is significantly more polar. Elute with DCM:MeOH (95:5). The sulfide (product) will elute first; the sulfoxide will stick.

Q4: Why is my yield low after the Acid-Base workup?

A: The compound might be amphoteric or slightly soluble in water if the pH is not low enough.

-

Check: Ensure pH is < 3 during precipitation.

-

Check: If you used a huge volume of water, the product (being a benzoic acid) has some water solubility (approx. 0.5 g/L). Salting out the aqueous layer with NaCl before extraction can help recover yield.

🔬 Experimental Workflow Visualization

The following diagram details the critical Acid-Base extraction workflow, highlighting the phase separation logic.

Figure 2: Phase separation logic for the acid-base purification workflow.

📚 References

-

Preparation of 2-alkylthio benzoic acid derivatives. (2004). US Patent 6,777,575. (Describes the synthesis and workup of 2-methylthio benzoic acids via displacement of 2-halo groups). Link

-

Synthesis and purification of fluorinated benzoic acids. (2008). European Patent EP1853548. (Provides general protocols for handling fluorinated benzoic acid intermediates). Link

-

BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 2-(methylthio)benzoic acid derivatives. (General guidance on lithiation and quenching protocols). Link

-

ChemicalBook. (2025). Properties and Safety of 2-(Methylthio)benzoic acid. (Physical property data for solubility and melting points). Link

Sources

Technical Support Center: Troubleshooting the Decarboxylation of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid

Welcome to the technical support center for the decarboxylation of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to help you achieve a successful and efficient reaction.

I. Understanding the Reaction: The Role of Substituents

The decarboxylation of 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is a nuanced process influenced by the electronic and steric effects of its substituents. The methoxy group (-OCH₃) is electron-donating, which generally activates the aromatic ring towards electrophilic substitution and can facilitate decarboxylation under acidic conditions.[1] Conversely, the fluorine (-F) and methylthio (-SCH₃) groups have more complex roles. Fluorine is an electron-withdrawing group by induction but can be a weak pi-donor. The ortho-methylthio group can exert steric hindrance and potentially coordinate with metal catalysts.

The success of this reaction often hinges on managing these competing influences. This guide will walk you through potential pitfalls and their solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My decarboxylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue and can stem from several factors related to reaction conditions and reagents.

-

Insufficient Temperature: Thermal decarboxylation of aromatic carboxylic acids often requires high temperatures, sometimes exceeding 180°C.[2] The stability of your starting material will dictate the upper limit. However, excessively high temperatures can lead to degradation.[3]

-

Troubleshooting Steps:

-

Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR).

-

Consider using a high-boiling point solvent such as quinoline, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). Quinoline is often used as a solvent or co-solvent as it can accelerate the reaction.[4]

-

-

-

Inappropriate Catalyst or Lack Thereof: While thermal decarboxylation is possible, it is often inefficient without a catalyst. Copper-based catalysts are particularly effective for the decarboxylation of aromatic carboxylic acids.[4][5]

-

Troubleshooting Steps:

-

Introduce a copper catalyst. Copper(I) oxide (Cu₂O) or copper(I) bromide (CuBr) are common choices.

-

The addition of a ligand, such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA), can significantly enhance the catalytic activity and allow for lower reaction temperatures.[4][5] For instance, using TMEDA as a ligand can lower the required temperature by approximately 50°C compared to traditional methods.[4]

-

-

-

Solvent Effects: The choice of solvent can significantly impact reaction rate and yield.

-

Troubleshooting Steps:

-